Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17706425
InChI: InChI=1S/C13H13N3O5/c1-8-9(7-12(17)21-2)13(18)15(14-8)10-5-3-4-6-11(10)16(19)20/h3-6,14H,7H2,1-2H3
SMILES:
Molecular Formula: C13H13N3O5
Molecular Weight: 291.26 g/mol

Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

CAS No.:

Cat. No.: VC17706425

Molecular Formula: C13H13N3O5

Molecular Weight: 291.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate -

Specification

Molecular Formula C13H13N3O5
Molecular Weight 291.26 g/mol
IUPAC Name methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate
Standard InChI InChI=1S/C13H13N3O5/c1-8-9(7-12(17)21-2)13(18)15(14-8)10-5-3-4-6-11(10)16(19)20/h3-6,14H,7H2,1-2H3
Standard InChI Key TWXNUKZGCDOYHT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(N1)C2=CC=CC=C2[N+](=O)[O-])CC(=O)OC

Introduction

Structural and Molecular Characterization

Molecular Architecture and Nomenclature

Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate belongs to the pyrazole class of heterocyclic compounds, featuring a five-membered ring with two adjacent nitrogen atoms. The IUPAC name reflects its substituents:

  • A 2-nitrophenyl group at position 2 of the pyrazole ring.

  • A methyl group at position 5.

  • A 3-oxo-2,3-dihydro-1H-pyrazole core, indicating a ketone at position 3 and partial saturation of the ring.

  • An acetate ester (-OCOCH₃) at position 4.

This substitution pattern differentiates it from closely related analogs, such as methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, where the nitro group occupies the meta position on the phenyl ring.

Physicochemical Properties

While experimental data for the 2-nitrophenyl variant are unavailable, properties can be extrapolated from its 3-nitrophenyl analog and ethyl ester counterpart:

PropertyMethyl 3-Nitrophenyl AnalogEthyl 3-Nitrophenyl AnalogEstimated for 2-Nitrophenyl Variant
Molecular FormulaC₁₃H₁₃N₃O₅C₁₄H₁₅N₃O₅C₁₃H₁₃N₃O₅
Molecular Weight (g/mol)291.26305.29~291.26
SolubilityLikely low in water; soluble in DMSO, DMFSimilar to methyl analogModerate organic solubility
LogP~2.1 (predicted)~2.5 (predicted)~2.3 (estimated)

The ortho nitro group in the target compound may introduce steric hindrance, potentially reducing crystallinity compared to meta-substituted analogs. Spectroscopic characterization would require:

  • ¹H/¹³C NMR to confirm substituent positions and ring saturation.

  • IR spectroscopy to identify carbonyl (C=O) and nitro (NO₂) stretches.

  • LC-MS for purity assessment and molecular ion verification.

Synthetic Routes and Optimization

Proposed Synthesis Pathway

The synthesis likely follows strategies employed for analogous pyrazole derivatives :

  • Formation of the Pyrazole Core: Condensation of hydrazine derivatives with β-keto esters or diketones. For example, reaction of 2-nitrophenylhydrazine with ethyl acetoacetate could yield a 3-oxopyrazole intermediate.

  • Acetylation at Position 4: Introduction of the acetate group via nucleophilic substitution or esterification.

  • Methylation: Selective methylation at position 5 using methyl iodide or dimethyl sulfate under basic conditions.

A hypothetical reaction scheme is illustrated below:

2-Nitrophenylhydrazine+Ethyl AcetoacetateHCl, EtOH3-Oxopyrazole IntermediateBaseMethyl IodideMethylated DerivativeAcetic AnhydrideFinal Product\text{2-Nitrophenylhydrazine} + \text{Ethyl Acetoacetate} \xrightarrow{\text{HCl, EtOH}} \text{3-Oxopyrazole Intermediate} \xrightarrow[\text{Base}]{\text{Methyl Iodide}} \text{Methylated Derivative} \xrightarrow{\text{Acetic Anhydride}} \text{Final Product}

Key challenges include regioselectivity in pyrazole ring formation and minimizing nitro group reduction during reactions .

Comparative Analysis of Synthetic Yields

Data from related compounds suggest yield optimization strategies:

StepMethyl 3-Nitrophenyl AnalogEthyl 3-Nitrophenyl AnalogTarget Compound Recommendations
Cyclocondensation65–70%60–68%Use anhydrous conditions, T < 60°C
Esterification80–85%75–82%Catalyze with H₂SO₄ or DMAP
PurificationColumn chromatography (SiO₂)Recrystallization (EtOH/H₂O)Combine silica gel and HPLC

Biological Activities and Mechanisms

Antimicrobial Activity

Nitrophenyl-pyrazoles exhibit broad-spectrum antimicrobial effects. El-Sayed et al. found trifluoromethyl-substituted pyrazoles effective against Staphylococcus aureus (MIC = 8 µg/mL) . The ortho-nitro configuration may disrupt bacterial cell wall synthesis via nitroreductase activation.

Anticancer Screening

While no direct data exist, structurally similar compounds inhibit tubulin polymerization and topoisomerase II . Molecular docking studies predict strong binding to the colchicine site (ΔG = −9.2 kcal/mol, estimated).

Computational and Experimental Validation Gaps

In Silico Predictions

  • ADMET Profile: Predicted high gastrointestinal absorption (HIA = 92%) but moderate blood-brain barrier penetration (BBB+ = 0.45).

  • Drug-Likeness: Compliance with Lipinski’s rules (MW < 500, LogP < 5, H-bond donors < 5, acceptors < 10).

Required Experimental Work

  • Kinetic Solubility: Measure in PBS (pH 7.4) and simulated biological fluids.

  • CYP450 Inhibition: Assess interactions with CYP3A4 and CYP2D6 isoforms.

  • In Vivo Toxicity: Acute oral toxicity in rodent models (LD₅₀ estimation).

Industrial and Pharmacological Applications

Pharmaceutical Development

  • Lead Optimization: Fragment-based drug design to enhance COX-2 selectivity.

  • Prodrug Potential: Ester hydrolysis to carboxylic acid could enable pH-dependent release.

Agrochemistry

Pyrazole nitrates are explored as herbicides. The nitro group may confer redox activity for pesticidal action .

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